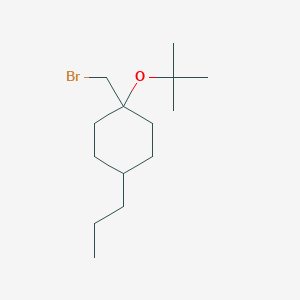

1-(Bromomethyl)-1-(tert-butoxy)-4-propylcyclohexane

Description

1-(Bromomethyl)-1-(tert-butoxy)-4-propylcyclohexane (CAS: 777884-22-7) is a brominated cyclohexane derivative featuring three distinct substituents: a bromomethyl group, a bulky tert-butoxy ether, and a propyl chain. This compound has been classified as a discontinued product, with a purity of 98%, likely due to challenges in synthesis, stability, or commercial demand .

Properties

Molecular Formula |

C14H27BrO |

|---|---|

Molecular Weight |

291.27 g/mol |

IUPAC Name |

1-(bromomethyl)-1-[(2-methylpropan-2-yl)oxy]-4-propylcyclohexane |

InChI |

InChI=1S/C14H27BrO/c1-5-6-12-7-9-14(11-15,10-8-12)16-13(2,3)4/h12H,5-11H2,1-4H3 |

InChI Key |

KGCSLNUPGZLYIH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC(CC1)(CBr)OC(C)(C)C |

Origin of Product |

United States |

Biological Activity

1-(Bromomethyl)-1-(tert-butoxy)-4-propylcyclohexane is a chemical compound characterized by its unique structure, which includes a bromomethyl group and a tert-butoxy substituent on a cyclohexane ring. This compound has garnered attention in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and reactivity profiles.

- Molecular Formula : C13H24BrO

- Molecular Weight : 275.24 g/mol

- CAS Number : 92368-33-7

The presence of the bromomethyl group makes this compound particularly susceptible to nucleophilic substitution reactions, which can lead to various biological interactions.

Research indicates that compounds similar to this compound may interact with biological systems through several mechanisms:

- Nucleophilic Substitution : The bromomethyl group can undergo nucleophilic substitution, potentially leading to the formation of biologically active derivatives.

- Enzyme Interaction : Similar compounds have shown potential interactions with enzymes, suggesting that this compound might influence metabolic pathways.

Case Studies and Research Findings

- Inflammation and Cytokine Modulation : A study examining compounds with similar structures found that they could modulate inflammatory responses by affecting cytokine levels, particularly TNF-alpha. This suggests potential applications in treating inflammatory diseases .

- Antimicrobial Activity : Compounds structurally related to this compound have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

- Cholesterol Absorption Inhibition : Research on related compounds has shown efficacy in reducing cholesterol absorption in animal models, highlighting the potential for therapeutic applications in cardiovascular health .

Data Table: Summary of Biological Activities

Synthesis Pathways

The synthesis of this compound can be achieved through various methods, including:

- Alkylation Reactions : Utilizing alkyl halides to introduce the bromomethyl group.

- Functional Group Transformations : Converting existing functional groups into bromomethyl or tert-butoxy substituents.

These synthetic approaches are crucial for obtaining the compound in sufficient yields for biological testing.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s reactivity and applications can be contextualized by comparing it to structurally related molecules:

1-(Bromomethyl)-1-methanesulfonylcyclohexane

- Key Substituents : Bromomethyl and methanesulfonyl (mesyl) groups.

- Reactivity : The mesyl group is a superior leaving group compared to tert-butoxy, enabling nucleophilic substitution reactions under milder conditions. This enhances its utility in pharmaceutical synthesis, where controlled reactivity is critical .

- Applications : Widely used in drug discovery and material science due to its dual functionality (alkylation via bromomethyl and sulfonylation via mesyl).

1-Bromo-6-prop-2-ynyloxy cyclohexene (CAS: N/A)

- Key Substituents : Bromo and propargyloxy groups on a cyclohexene backbone.

- Reactivity : The cyclohexene ring introduces unsaturation, enabling conjugation and participation in Diels-Alder reactions. The propargyloxy group allows further functionalization via click chemistry or silane protection (e.g., synthesis of [3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyldimethylsilane) .

- Applications : Intermediate in synthesizing silane-protected alkynes for catalytic studies.

1-(Bromomethyl)-1-(tert-butoxy)-4-propylcyclohexane

- Key Substituents : Bromomethyl, tert-butoxy, and propyl groups.

- The propyl chain enhances hydrophobicity, influencing solubility in non-polar solvents.

- Applications: Limited data exist due to its discontinued status, but its structure suggests niche use in sterically demanding alkylation reactions .

Comparative Data Table

Key Research Findings

Steric Effects : The tert-butoxy group in this compound likely reduces its alkylation efficiency compared to mesyl-containing analogs, which are more reactive .

Synthetic Utility : Propargyloxy-substituted cyclohexenes (e.g., 1-Bromo-6-prop-2-ynyloxy cyclohexene) are more versatile in click chemistry applications than the tert-butoxy derivative .

Commercial Viability : The discontinuation of this compound suggests that structurally optimized compounds (e.g., mesyl derivatives) dominate industrial applications due to superior reactivity and ease of handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.